



Detecting Nuarimol with Precision: An Application Note on GC-MS/MS Analysis

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Compound of Interest		
Compound Name:	Nuarimol	
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This document provides a comprehensive guide to the quantitative analysis of **Nuarimol**, a systemic fungicide, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to deliver high sensitivity and selectivity for the detection of **Nuarimol** in various matrices, particularly in fruits and vegetables.

Introduction

Nuarimol is a fungicide belonging to the pyrimidine class of chemicals. Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1] Monitoring **Nuarimol** residues in food products is essential to ensure consumer safety and compliance with regulatory limits. Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers a robust and reliable platform for the trace-level detection and quantification of **Nuarimol**.[2][3] This application note outlines a detailed protocol for **Nuarimol** analysis, from sample preparation to data acquisition and analysis.

Experimental Protocols Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Materials:



- Homogenized sample (e.g., fruit or vegetable)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
- C18 sorbent (optional, for high-fat matrices)
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes for dispersive SPE
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add an equal volume of acetonitrile (e.g., 10-15 mL).
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge the tube at ≥3000 x g for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a 15 mL dispersive solid-phase extraction (dSPE) tube containing PSA and magnesium sulfate. For samples with high pigment or fat content, GCB or C18 sorbents can be included, respectively.
- Vortex the dSPE tube for 30 seconds.



- Centrifuge at ≥3000 x g for 5 minutes.
- The resulting supernatant is the final extract, ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following parameters provide a starting point for the analysis of **Nuarimol**. Method optimization may be required for specific instrumentation and matrices.

Gas Chromatography (GC) Conditions:

- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is recommended.[3]
- Injector: Splitless injection is preferred for trace analysis.[2]
- Injection Volume: 1-2 μL
- Inlet Temperature: 250-280 °C
- Oven Temperature Program:
 - Initial temperature: 70-90 °C, hold for 1-2 minutes.
 - Ramp: 10-25 °C/minute to 280-300 °C.
 - Hold: 5-10 minutes at the final temperature.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230-280 °C
- Transfer Line Temperature: 280-300 °C



 Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

MRM Transitions:

Precursor Ion (m/z): 315.0[6]

Quantifier Ion (m/z): 252.1[6]

Qualifier Ion (m/z): 81.0[6]

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data

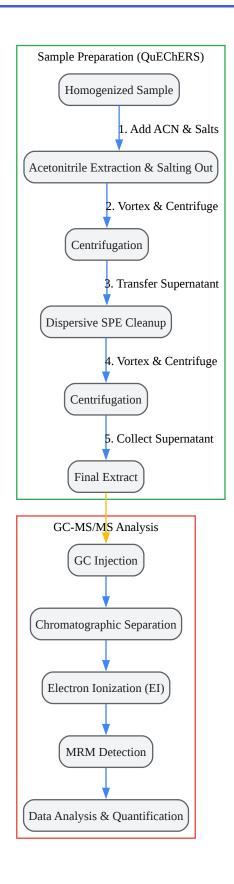
The following table summarizes typical performance data for the quantitative analysis of **Nuarimol** using GC-MS/MS. These values are representative and may vary depending on the matrix and specific experimental conditions.

Parameter	Typical Value
Limit of Detection (LOD)	0.002 - 0.01 mg/kg
Limit of Quantification (LOQ)	0.005 - 0.05 mg/kg
Linearity (R²)	> 0.99
Recovery (%)	70 - 120%
Precision (RSD %)	< 20%

Data compiled from general pesticide validation studies. Specific data for **Nuarimol** may vary. [7][8][9][10]

Mandatory Visualizations

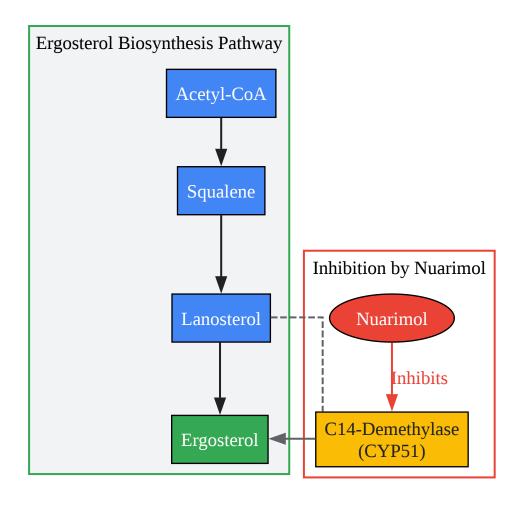




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Caption: Experimental workflow for **Nuarimol** detection by GC-MS/MS.





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Caption: **Nuarimol**'s mode of action: Inhibition of ergosterol biosynthesis.

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